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Compound of Interest

Compound Name: 4-Bromoquinolin-8-amine

Cat. No.: B1375792 Get Quote

Preamble: Navigating the Spectroscopic Landscape
of a Niche Synthetic Intermediate
In the realm of drug discovery and materials science, quinoline derivatives are foundational

scaffolds, prized for their versatile chemical reactivity and significant biological activities.[1] 4-
Bromoquinolin-8-amine (CAS 1416438-31-7) emerges as a strategic intermediate, offering

two distinct reactive sites—the bromine atom, amenable to cross-coupling reactions, and the

amino group, a nucleophilic handle for further derivatization.[2][3] A thorough understanding of

its structural and electronic properties is paramount for its effective utilization.

While this compound is commercially available, its detailed experimental spectroscopic data is

not widely disseminated in public-domain literature.[2] This guide, therefore, adopts a predictive

and interpretive approach, grounded in the fundamental principles of spectroscopy and

validated by empirical data from closely related structural analogs. We will construct a reliable,

predicted spectroscopic profile for 4-Bromoquinolin-8-amine, providing researchers with a

robust framework for its identification, characterization, and quality control. This document is

structured not as a rigid report, but as a logical workflow, mirroring the process a senior

scientist would undertake to confidently assign a structure to a novel or sparsely documented

molecule.

Molecular Structure and Atom Numbering
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To ensure clarity in spectral assignments, a standardized atom numbering system for the 4-
Bromoquinolin-8-amine scaffold is essential. The following diagram illustrates this

convention, which will be used throughout this guide.

Caption: Numbering convention for 4-Bromoquinolin-8-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the

chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to reveal five distinct signals in the aromatic region,

corresponding to the five protons on the quinoline ring, and a broad signal for the amine

protons.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H2 8.8 - 8.9 Doublet (d) J ≈ 4.5 Hz

H3 7.5 - 7.6 Doublet (d) J ≈ 4.5 Hz

H5 7.7 - 7.8 Doublet (d) J ≈ 8.0 Hz

H6 7.3 - 7.4 Triplet (t) J ≈ 8.0 Hz

H7 7.0 - 7.1 Doublet (d) J ≈ 8.0 Hz

8-NH₂ 4.5 - 5.5 Broad Singlet (br s) -

Justification of Predictions:

H2 and H3: These protons are on the pyridine ring. H2 is adjacent to the electronegative

nitrogen, causing a significant downfield shift.[4] The characteristic coupling between them

(³JHH) should be around 4.5 Hz.

H5, H6, H7: These protons form a three-spin system on the benzene ring. Their chemical

shifts are influenced by the electron-donating amino group at C8 and the electron-
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withdrawing bromine at C4. The amino group is expected to exert a shielding effect (upfield

shift), particularly on the ortho (H7) and para (H5) protons, compared to a simple quinoline

ring. Conversely, the bromine at C4 will deshield adjacent protons. The predicted shifts are

interpolated from data for 5-bromoquinolin-8-amine (H7 at 7.08 ppm, H5 at 7.71 ppm) and 8-

bromoquinoline.[4][5] H6, being meta to both substituents, will appear as a triplet due to

coupling with both H5 and H7.

8-NH₂: The amine protons typically appear as a broad singlet due to quadrupole broadening

from the ¹⁴N nucleus and chemical exchange. The exact position is highly dependent on

solvent and concentration.[6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine

carbon atoms in the quinoline ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 150 - 152

C3 122 - 124

C4 120 - 122

C4a 147 - 149

C5 128 - 130

C6 124 - 126

C7 110 - 112

C8 142 - 144

C8a 137 - 139

Justification of Predictions:

C4 (C-Br) and C8 (C-NH₂): These are quaternary carbons directly attached to substituents.

The carbon bearing the bromine (C4) is expected to be shifted upfield due to the "heavy
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atom effect," while the carbon bearing the amino group (C8) will be shifted downfield. This is

a standard substituent effect.[4]

Pyridine Ring (C2, C3, C4a): C2 and C4a, being adjacent to the nitrogen, will be significantly

downfield. C3 will be more upfield. These predictions are consistent with data from numerous

quinoline analogs.[4][5]

Benzene Ring (C5, C6, C7, C8a): The shifts are influenced by the -NH₂ and -Br groups. The

electron-donating -NH₂ group at C8 will shield the ortho (C7) and para (C5) positions. The

C8a carbon, part of the ring fusion, will also be affected. The values are estimated by

comparing the spectra of 5-bromoquinolin-8-amine and 8-bromoquinoline.[4][5]

Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Bromoquinolin-8-amine
and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

Scientist's Rationale: CDCl₃ is a standard solvent for many organic molecules, offering

good solubility and a clean spectral window. TMS provides a universal reference point

(0.00 ppm) for accurate chemical shift calibration.

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to

achieve optimal homogeneity, aiming for a line shape of <0.5 Hz at half-height for the TMS

signal.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse (zg30).

Spectral Width: 16 ppm (-2 to 14 ppm).

Acquisition Time: ~3 seconds.
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Relaxation Delay (d1): 2 seconds.

Number of Scans: 16.

Scientist's Rationale: A 30° pulse angle and a 2-second relaxation delay provide a good

compromise between signal intensity and acquisition time for a quantitative spectrum. 16

scans are usually sufficient to achieve an excellent signal-to-noise ratio for a sample of

this concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

Spectral Width: 240 ppm (-10 to 230 ppm).

Acquisition Time: ~1 second.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024.

Scientist's Rationale: Proton decoupling simplifies the spectrum to singlets for each

carbon, and the Nuclear Overhauser Effect (NOE) enhances signal intensity. A larger

number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular

fingerprint.

Predicted Characteristic IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Expected Intensity

N-H Stretch (asymmetric &

symmetric)
3450 - 3300 (two bands) Medium

Aromatic C-H Stretch 3100 - 3000 Medium-Weak

C=C, C=N Aromatic Stretch 1620 - 1450 Strong-Medium

N-H Bend (Scissoring) 1650 - 1580 Strong

Aromatic C-N Stretch 1335 - 1250 Strong

C-Br Stretch 650 - 550 Medium

Justification of Predictions:

N-H Vibrations: As a primary aromatic amine, 4-Bromoquinolin-8-amine is expected to

show two distinct N-H stretching bands (asymmetric and symmetric) and a strong N-H

bending vibration.[7] These are highly characteristic and reliable diagnostic peaks. The

values are consistent with spectra of aromatic amines like 4-bromoaniline.[8]

Aromatic System: Multiple sharp bands between 1620-1450 cm⁻¹ will correspond to the C=C

and C=N stretching vibrations within the fused quinoline ring system. The aromatic C-H

stretch will appear just above 3000 cm⁻¹.[9]

C-N and C-Br Stretches: The strong C-N stretch for an aromatic amine is expected in the

1335-1250 cm⁻¹ region.[7] The C-Br stretch appears at a much lower frequency, in the

fingerprint region.

Experimental Protocol: IR Data Acquisition (KBr Pellet)
Objective: To obtain a high-quality solid-state IR spectrum.

Methodology:

Sample Preparation: Place ~1-2 mg of 4-Bromoquinolin-8-amine and ~100 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar.
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Scientist's Rationale: KBr is transparent to IR radiation in the mid-IR region and is a

common matrix for solid samples. It must be perfectly dry to avoid a broad O-H signal from

water.

Grinding: Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous

powder is obtained.

Pressing the Pellet: Transfer a small amount of the powder into a pellet press die. Apply

pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans at a resolution of 4 cm⁻¹. A

background spectrum of the empty sample compartment should be run first.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering crucial confirmation of its identity.

Predicted Mass Spectrum Data (Electron Ionization)
Molecular Ion (M⁺): The molecular formula is C₉H₇BrN₂. The exact mass is ~221.98 g/mol .

The nominal mass is 222 u (using ⁷⁹Br) and 224 u (using ⁸¹Br).

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈

49.3%), the mass spectrum will exhibit a characteristic molecular ion cluster with two peaks

of nearly equal intensity at m/z 222 and 224. This is a definitive indicator of the presence of a

single bromine atom.

Nitrogen Rule: The molecule contains two nitrogen atoms, an even number. Therefore, the

nominal molecular weight is an even number (222/224), which is consistent with the Nitrogen

Rule.

Predicted Fragmentation Pathway
Electron Ionization (EI) is a high-energy technique that will cause fragmentation. A plausible

pathway is the loss of a bromine radical, followed by the loss of HCN from the pyridine ring.
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[C₉H₇BrN₂]⁺˙
m/z = 222/224

[C₉H₇N₂]⁺
m/z = 143

- Br• [C₈H₆N]⁺
m/z = 116

- HCN

Click to download full resolution via product page

Caption: Plausible EI fragmentation pathway for 4-Bromoquinolin-8-amine.

Justification of Predictions:

[M-Br]⁺ (m/z 143): The C-Br bond is relatively weak and its cleavage results in the loss of a

bromine radical to form a stable aromatic cation. This is often a prominent peak in the

spectra of bromo-aromatic compounds.

[M-Br-HCN]⁺ (m/z 116): The subsequent loss of a neutral hydrogen cyanide (HCN) molecule

is a characteristic fragmentation pattern for quinoline and other nitrogen-containing aromatic

rings.[10]

Experimental Protocol: Mass Spectrum Acquisition (EI-
MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

dichloromethane) via a direct insertion probe (DIP) or, if sufficiently volatile and thermally

stable, through a gas chromatograph (GC) inlet.

Ionization: Use a standard Electron Ionization (EI) source.

Electron Energy: 70 eV.

Scientist's Rationale: 70 eV is the standard energy for EI-MS. It is high enough to cause

reproducible fragmentation and allows for comparison with standard mass spectral

libraries.
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Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight

(TOF) mass analyzer.

Data Analysis: Identify the molecular ion cluster (M⁺ and M+2⁺) to confirm the molecular

weight and the presence of bromine. Analyze the major fragment ions to corroborate the

proposed structure.

Conclusion
This guide presents a comprehensive, predicted spectroscopic profile of 4-Bromoquinolin-8-
amine. By grounding these predictions in the established principles of NMR, IR, and MS, and

by drawing direct comparisons with the empirical data of close structural analogs, we have

constructed a scientifically rigorous dataset. The detailed protocols provided herein represent

best practices for the characterization of such synthetic intermediates. This work serves as an

authoritative reference for researchers, enabling them to confidently identify, handle, and utilize

4-Bromoquinolin-8-amine in their synthetic endeavors, thereby accelerating the pace of

innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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